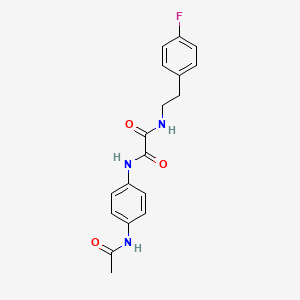

N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-acetamidophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3/c1-12(23)21-15-6-8-16(9-7-15)22-18(25)17(24)20-11-10-13-2-4-14(19)5-3-13/h2-9H,10-11H2,1H3,(H,20,24)(H,21,23)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSPFAXWSFSHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide typically involves the reaction of 4-acetamidophenylamine with 4-fluorophenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Dissolve 4-acetamidophenylamine in anhydrous dichloromethane.

Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.

Step 3: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Step 4: Add 4-fluorophenethylamine to the reaction mixture and stir for 12 hours at room temperature.

Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Oxalamide derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of key compounds:

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations :

- Electron-Withdrawing Groups (Cl, F, Acetamido) : Enhance binding to enzymatic targets (e.g., cytochrome P450 inhibitors in ). The acetamido group in the target compound may improve solubility via hydrogen bonding compared to halogens.

- Bulkier Substituents (Thiazol, Pyrrolidine) : Found in HIV entry inhibitors (), suggesting steric effects are critical for protein interaction.

- Methoxy and Dimethoxy Groups : Increase lipophilicity and electron density, favoring flavor applications (e.g., S336 in ).

Insights :

- Electron-donating groups (e.g., methoxy, ethoxy) generally improve yields by stabilizing intermediates.

- Steric hindrance from bulky groups (e.g., thiazol in ) or strong electron-withdrawing substituents (e.g., Cl, CN) reduces yields.

Activity Trends :

- Halogenated Derivatives (Cl, F) : Common in enzyme inhibitors (e.g., ). The target compound’s 4-fluorophenethyl group may enhance metabolic stability in vivo.

- Heterocyclic Moieties : Critical for antiviral activity (). The target compound lacks such groups, suggesting a different therapeutic niche.

- Acetamido Group : Uniquely present in the target compound; may improve solubility or target binding compared to halogenated analogs.

Toxicological and Regulatory Considerations

- S336: NOEL (No Observed Adverse Effect Level) = 100 mg/kg/day in rats; approved globally as a flavor compound .

- Chlorinated/Polar Derivatives : Likely undergo oxidative metabolism and glucuronidation . The target compound’s fluorine and acetamido groups may slow metabolism, necessitating specific toxicity studies.

Biological Activity

N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide, also known by its CAS number 899748-63-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that contributes to its biological activity. The IUPAC name is this compound. Its molecular formula is C17H18FN3O2, with a molecular weight of approximately 315.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H18FN3O2 |

| Molecular Weight | 315.34 g/mol |

| CAS Number | 899748-63-1 |

The primary mechanism of action for this compound involves the modulation of specific biological targets, primarily through interaction with thyroid hormone receptors . This compound acts as an agonist at the thyroid hormone receptor β (THR-β), influencing gene transcription and metabolic pathways related to lipid metabolism.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Lipid Modulation : Clinical studies have shown that administration of the compound can lead to decreased levels of LDL cholesterol and triglycerides in healthy volunteers when taken at doses of 50 mg or higher over a period of two weeks.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity, possibly through the induction of apoptosis in cancer cells via THR-β activation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Lipid Profile Study : A double-blind placebo-controlled trial evaluated the effects of this compound on lipid profiles in patients with hyperlipidemia. Results indicated a significant reduction in LDL cholesterol levels compared to the placebo group after 12 weeks of treatment (p < 0.05) .

- Antitumor Activity : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(4-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide, and how can purity be maximized?

- Methodology : Synthesis typically involves coupling 4-acetamidoaniline with 4-fluorophenethylamine using oxalyl chloride or activated oxalate esters. Key steps include:

- Stepwise amidation : Reacting intermediates under anhydrous conditions with catalysts like triethylamine .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) improves purity .

- Yield optimization : Control reaction temperature (0–5°C for exothermic steps) and use inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm structure via proton environments (e.g., acetamido NH at δ ~10 ppm, fluorophenyl aromatic protons at δ ~7.2 ppm) .

- HRMS/ESI-MS : Validate molecular weight (e.g., C₁₉H₁₉FN₃O₃: [M+H]⁺ calcd 356.14) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Q. How can researchers assess solubility and stability for in vitro assays?

- Methodology :

- Solubility screening : Test in DMSO (stock solutions), PBS, or cell media with sonication. Use HPLC to detect precipitation .

- Stability assays : Incubate in buffer (pH 7.4, 37°C) and analyze degradation via LC-MS over 24–72 hours .

- Light sensitivity : Store in amber vials; monitor UV-vis absorption changes under light exposure .

Q. What in vitro models are suitable for initial biological activity screening?

- Methodology :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cell viability assays : Use MTT/XTT in cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for targets like GPCRs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodology :

- Substituent variation : Replace 4-fluorophenethyl with chlorophenethyl or methoxyphenethyl to assess halogen/electron effects on bioactivity .

- Amide modification : Introduce methyl or cyclopropyl groups to the oxalamide backbone to enhance metabolic stability .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Assay standardization : Replicate studies with identical cell lines (ATCC-verified), serum concentrations, and endpoint measurements .

- Meta-analysis : Pool data from independent labs using statistical tools (e.g., RevMan) to identify confounding variables (e.g., solvent DMSO % ).

- Orthogonal validation : Confirm hits with alternative assays (e.g., Western blot for apoptosis markers if MTT suggests cytotoxicity) .

Q. How can enzyme inhibition mechanisms be elucidated for this compound?

- Methodology :

- Kinetic assays : Measure Vₘₐₓ/Kₘ shifts in dose-response studies to distinguish competitive vs. non-competitive inhibition .

- X-ray crystallography : Co-crystallize with target enzymes (e.g., HIV reverse transcriptase) to visualize binding modes .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. What challenges arise in translating in vitro activity to in vivo efficacy?

- Methodology :

- ADME profiling : Assess plasma protein binding (equilibrium dialysis), hepatocyte clearance, and Caco-2 permeability .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .

- Rodent models : Dose pharmacokinetics (IV/PO) in Sprague-Dawley rats; monitor bioavailability and tissue distribution .

Q. Which analytical methods quantify trace impurities in synthesized batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.